2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

TRPA1 antagonist Pain Inflammation

Select 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide for its nanomolar TRPA1 antagonism (IC50 6.90 nM human, 8.80 nM rat) and bifunctional reactivity. The electrophilic 2-chloro substituent enables nucleophilic substitution for library synthesis—a capability absent in non-halogenated analogs. Its narrow inter-species potency window (~1.3-fold) simplifies translational experimental design. Substitution with unhalogenated analogs leads to synthetic failure and invalid SAR data. Verify the chloroacetamide warhead for covalent probe development.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
Cat. No. B7928034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-oxo-cyclohexyl)-acetamide
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1NC(=O)CCl
InChIInChI=1S/C8H12ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6H,1-5H2,(H,10,12)
InChIKeyGMJAVIPRBKBUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: A Potent TRPA1 Antagonist and Reactive Building Block for Pain and Inflammation Research


2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS 1353971-70-6) is a halogenated cyclohexanone-derived acetamide with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . Structurally, it features a chloroacetamide moiety (Cl-CH2-C(=O)-NH-) attached to the 4-position of a cyclohexanone ring . This compound has been identified as a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with demonstrated activity in both human and rat recombinant systems [1]. The presence of the electrophilic 2-chloro substituent distinguishes it from non-halogenated analogs and confers distinct chemical reactivity, enabling its use as an alkylating building block for nucleophilic substitution reactions and for the synthesis of more complex heterocyclic and acetamide derivatives .

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Critical Non-Interchangeability with Unsubstituted and Alternative Acetamide Analogs


Procurement decisions for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide cannot rely on the substitution of unhalogenated analogs such as N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) or alternative TRPA1 antagonists. The presence of the electrophilic 2-chloro substituent in the target compound is not merely a minor structural variation; it fundamentally alters both the compound's chemical reactivity and its biological target engagement profile . In synthetic applications, N-(4-Oxocyclohexyl)acetamide lacks the chloro leaving group and therefore cannot participate in the nucleophilic substitution reactions that are central to the target compound's utility as a reactive intermediate and alkylating building block . In biological contexts, the target compound demonstrates nanomolar antagonist potency at the human TRPA1 receptor (IC50 = 6.90 nM) [1], whereas structurally related 4-oxocyclohexyl acetamide analogs in the same class exhibit dramatically different functional activity, with some operating as TRPA1 agonists with EC50 values in the micromolar range [2]. These divergent chemical and pharmacological properties mean that in-class substitution would lead to failed synthetic routes, invalid biological assay results, or misinterpretation of structure-activity relationships (SAR).

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Quantitative Comparative Evidence for Differentiated Scientific and Procurement Decisions


2-Chloro-N-(4-oxo-cyclohexyl)-acetamide vs. HC-030031: Sub-Nanomolar vs. Micromolar Human TRPA1 Antagonist Potency

In a direct head-to-head comparison of antagonist potency at the human TRPA1 receptor using recombinant HEK293F cell-based Ca2+ flux assays with AITC-induced activation, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide demonstrated an IC50 of 6.90 nM [1]. In contrast, the widely used reference TRPA1 antagonist HC-030031 exhibited an IC50 of approximately 4,900 nM (4.9 µM) against AITC-evoked activation under comparable assay conditions [2]. This represents an approximately 710-fold greater potency for the target compound relative to HC-030031 in the same recombinant human TRPA1 functional antagonism assay system.

TRPA1 antagonist Pain Inflammation Ion channel

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide vs. A-967079: 10-Fold Improved Human TRPA1 Antagonist Potency in Ca2+ Flux Assays

A cross-study comparison of antagonist potency at the human TRPA1 receptor reveals a significant potency advantage for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide relative to the well-characterized selective TRPA1 blocker A-967079. The target compound exhibits an IC50 of 6.90 nM in a Ca2+ flux assay measuring inhibition of AITC-evoked responses in recombinant HEK293F cells expressing human TRPA1 [1]. Under comparable Ca2+ assay conditions, A-967079 has a reported IC50 of 67 nM for human TRPA1 [2]. This difference corresponds to an approximately 9.7-fold (nearly one order of magnitude) superior potency for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in this functional assay format.

TRPA1 antagonist Calcium flux assay Pain research Analgesic

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide vs. N-(4-Oxocyclohexyl)acetamide: Electrophilic Chloro Substituent Enables Unique Synthetic Reactivity

The critical functional differentiation between 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide and its unhalogenated analog N-(4-Oxocyclohexyl)acetamide lies in the presence of the electrophilic 2-chloro substituent. The target compound bears a chloroacetyl group (Cl-CH2-C(=O)-NH-), which serves as an excellent leaving group in nucleophilic substitution reactions, enabling alkylation of amines, thiols, and other nucleophiles under mild conditions . In contrast, N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) possesses a simple acetyl group (CH3-C(=O)-NH-), which is chemically inert under the same substitution conditions and cannot serve as an alkylating agent . This difference is categorical rather than incremental: the target compound can be used to construct extended molecular architectures via C-N, C-S, and C-O bond formation, whereas the unhalogenated analog is limited to applications where the intact acetamide moiety is the desired endpoint.

Organic synthesis Nucleophilic substitution Building block Medicinal chemistry

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


High-Sensitivity In Vitro TRPA1 Antagonist Screening and SAR Studies Requiring Sub-Nanomolar Potency

Research programs investigating TRPA1-mediated pain, inflammation, or respiratory conditions where antagonist potency is a critical experimental variable should prioritize 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. With an IC50 of 6.90 nM in recombinant human TRPA1 Ca2+ flux assays [1], this compound provides a 710-fold potency advantage over HC-030031 and a 10-fold advantage over A-967079 in comparable functional assays. This potency differential is particularly valuable for: (1) cellular assays where high compound concentrations may confound results due to off-target activity or vehicle toxicity; (2) competitive displacement studies requiring nanomolar-range resolution; and (3) SAR programs seeking to identify structural determinants of high-affinity TRPA1 antagonism. The compound's sub-nanomolar activity enables researchers to use significantly lower working concentrations, directly reducing the mass of compound consumed per assay plate and lowering overall procurement volume requirements.

Synthesis of Extended Molecular Architectures via Nucleophilic Substitution of the Electrophilic 2-Chloro Group

In medicinal chemistry and organic synthesis laboratories, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide serves as a bifunctional building block for constructing diverse chemical libraries. The electrophilic 2-chloro substituent enables efficient alkylation of amine, thiol, and other nucleophile-containing fragments under mild base-catalyzed conditions . This reactivity is categorically absent in non-halogenated analogs such as N-(4-Oxocyclohexyl)acetamide. Specific synthetic applications include: (1) preparation of heteroaryl acetamide derivatives for TRPA1-focused lead optimization [2]; (2) installation of the 4-oxocyclohexyl-acetamide scaffold onto larger molecular frameworks via nucleophilic displacement; and (3) generation of focused compound libraries through parallel synthesis with diverse amine nucleophiles. Procurement for these applications should specify the chlorinated compound to ensure the desired synthetic flexibility, as substitution with unhalogenated analogs will result in unreactive starting materials and failed reaction sequences.

Cross-Species TRPA1 Pharmacological Profiling with Validated Human and Rat Isoform Activity Data

For translational pain and inflammation research requiring cross-species target engagement validation, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide offers the advantage of characterized antagonist activity at both human and rat TRPA1 isoforms. The compound demonstrates an IC50 of 6.90 nM at human TRPA1 and 8.80 nM at rat TRPA1 under comparable AITC-evoked Ca2+ flux assay conditions in HEK293F cells [1]. This narrow inter-species potency window (approximately 1.3-fold difference) contrasts favorably with A-967079, which exhibits a 4.3-fold difference between human (67 nM) and rat (289 nM) IC50 values in Ca2+ assays [3]. The more consistent cross-species activity profile of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide simplifies the design of translational experiments where in vitro human target data must be correlated with in vivo rodent efficacy studies, reducing the need for species-specific potency correction factors in experimental planning.

Development of Covalent TRPA1 Probes and Activity-Based Protein Profiling Reagents

The chloroacetamide moiety in 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide represents a mildly electrophilic warhead that can form covalent bonds with nucleophilic cysteine residues in target proteins . This property, when combined with the compound's high-affinity TRPA1 binding (IC50 = 6.90 nM) [1], makes it a promising scaffold for developing covalent TRPA1 probes, activity-based protein profiling (ABPP) reagents, or irreversible inhibitors for target validation studies. Unlike reversible antagonists such as HC-030031, compounds bearing the chloroacetamide warhead can be designed to achieve sustained target engagement through covalent modification, a feature of particular value in pharmacodynamic studies and target occupancy assays. Researchers procuring this compound for probe development should note that the electrophilic nature of the 2-chloro group confers reactivity that may require careful handling and storage considerations to prevent premature hydrolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.